molecular formula C8H6O4 B046476 Piperonylic acid CAS No. 94-53-1

Piperonylic acid

Cat. No. B046476
CAS RN: 94-53-1
M. Wt: 166.13 g/mol
InChI Key: VDVJGIYXDVPQLP-UHFFFAOYSA-N
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Description

Piperonylic acid is a natural molecule that has been studied for its ability to interact with various biological pathways and chemical reactions. Its structure is closely related to trans-cinnamic acid, allowing it to mimic or interfere with natural processes in plants and other organisms.

Synthesis Analysis

Piperonylic acid and its derivatives can be synthesized through various chemical reactions. For example, it can be obtained from piperonal through the Knoevenagel reaction, catalytic hydrogenation, hydrolysis, and the Mannich reaction, achieving an overall yield rate of 81% (Li-jun, 2006). Additionally, N, N'-carbonic bis(piperonylic acid) dihydrazide (BPACH) has been synthesized to evaluate its effects on the thermal properties of poly(L-lactic acid) (PLLA), showcasing the adaptability of piperonylic acid in material science applications (Cai et al., 2020).

Molecular Structure Analysis

The molecular structure of piperonylic acid derivatives has been optimized and analyzed through computational simulations, revealing how its structure influences its interactions and reactions. The geometry optimization of BPACH, for example, shows that the highest occupied molecular orbital mainly focuses on the formed amide group and carbonic dihydrazide, indicating its potential role in crystallization processes (Cai et al., 2020).

Chemical Reactions and Properties

Piperonylic acid participates in selective and mechanism-based inhibition of certain enzymes. It acts as a potent inactivator of trans-cinnamate 4-hydroxylase in plants, controlling the flux of metabolites in the phenylpropanoid pathway (Schalk et al., 1998). This property is used to study the enzymatic pathways and develop new tools for plant biochemistry.

Physical Properties Analysis

The physical properties of piperonylic acid and its derivatives, such as BPACH, influence their application in various fields. The thermal behavior, crystallization processes, and mechanical properties of piperonylic acid derivatives have been explored to understand their potential as nucleating agents in polymer science, showing how these compounds can enhance the crystallization and mechanical properties of poly(L-lactic acid) (Cai et al., 2020).

Chemical Properties Analysis

The chemical properties of piperonylic acid enable it to act as an inhibitor for various enzymes, affecting biological processes such as tyrosinase activity. Its effects on tyrosinase have been studied through inhibitory kinetics and computational simulations, revealing a mixed-type inhibitory mechanism (Si et al., 2013). Such insights are valuable for developing novel inhibitors for enzymes related to melanogenesis and other biological functions.

Scientific Research Applications

  • Toxicological Research : Piperonylic acid, as part of Piperonyl butoxide, has been found to reduce the acute toxicity of organophosphate insecticides to aquatic species, making it useful in ecotoxicology studies (Ankley et al., 1991).

  • Plant Growth and Sustainability : It inhibits the growth of chia seedlings, affects mineral content accumulation, and impacts the reactive oxygen species-scavenging capacity, potentially influencing plant development and sustainability (Nkomo et al., 2022).

  • Phenylpropanoid Pathway in Plants : Piperonylic acid acts as a selective, mechanism-based inactivator of trans-Cinnamate 4-Hydroxylase, controlling metabolic flux in the Phenylpropanoid Pathway, which is important in plant growth and disease management (Schalk et al., 1998).

  • Skin Wound Healing : Exhibiting EGF-like activity, piperonylic acid is promising for skin wound healing agents and cosmetic ingredients. It stimulates keratinocyte growth and survival by activating the epidermal growth factor receptor (EGFR) (Lee et al., 2018).

  • Enzyme Inhibition : It has been observed to reversibly inhibit tyrosinase through a mixed-type inhibitory mechanism, potentially blocking the enzyme's active site (Si et al., 2013).

  • Biosynthesis in Insects : Piperonylic acid conjugates with amino acids in houseflies, indicating a biosynthetic pathway from glycine to serine to alanine (Esaac & Casida, 1968).

  • Vascular Health : It inhibits the excessive proliferation of vascular smooth muscle cells and luminal narrowing after blood vessel injury, promoting key regulators P21 and P27 (Lin & Hong, 2014).

  • Pharmaceutical Applications : Piperonylic acid derivatives show potential as novel agrochemical bactericides with significant antibacterial activities (Xie et al., 2022). Also, heterocyclic and piperonylic acid esters of 1-methyl-4-piperidinol have been found to exhibit analgesic activity in the codeine range without typical narcotic effects or physical dependence (Waters, 1977).

  • Metabolic Studies : Piperine, a related compound, is biotransformed into piperonylic acid and other metabolites in rats, highlighting the importance of demethylenation in the metabolism of methylenedioxyphenyl synergists in mammals (Bhat & Chandrasekhara, 1987).

Safety And Hazards

Piperonylic acid is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Piperonylic acid and its metabolites could be a potential therapeutic to intervene different disease conditions including chronic inflammation, cardiac and hepatic diseases, neurodegenerative diseases, and cancer . The structure of piperonylic acid was modified and a series of novel piperonylic acid derivatives containing a sulfonic acid ester moiety was synthesized for the development of efficient, broad-spectrum, and structurally simple agricultural bactericide .

properties

IUPAC Name

1,3-benzodioxole-5-carboxylic acid
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InChI

InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
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InChI Key

VDVJGIYXDVPQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
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Molecular Formula

C8H6O4
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DSSTOX Substance ID

DTXSID6059104
Record name 1,3-Benzodioxole-5-carboxylic acid
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Molecular Weight

166.13 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Piperonylic acid
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Record name 3,4-Methylenedioxybenzoic acid
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Product Name

Piperonylic acid

CAS RN

94-53-1
Record name 1,3-Benzodioxole-5-carboxylic acid
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Record name Piperonylic acid
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Melting Point

229 °C
Record name 3,4-Methylenedioxybenzoic acid
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

To a stirred solution of benzo[d][1,3]dioxole-5-carbaldehyde (254a, 2 g, 13.3 mmol), Na2H2PO4 (6.38 g, 53.2 mmol), and 2-methyl-2-butene (9.85 mL, 93.1 mmol) in t-BuOH (41 mL) and water (17 mL) was added sodium chlorite (7.19 g, 79.9 mmol). The resulting reaction mixture was stirred for 2 hours at room temperature. Water (100 mL) and 1M HCl (25 mL) were added and the mixture was extracted with EtOAc (2×50 mL). The organic phase was separated, dried with sodium sulfate and evaporated under reduced pressure. The resulting solid was triturated with EtOAc (20 mL) to yield the title compound 255a as a white solid (1.9 g, 86% yield). 1H NMR: (DMSO) δ 12.72 (br s, 1H), 7.53-7.50 (m, 1H), 7.34-7.32 (m, 1H), 6.99-6.95 (m, 1H), 6.10 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2H2PO4
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
9.85 mL
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
YX Si, S Ji, NY Fang, W Wang, JM Yang, GY Qian… - Process …, 2013 - Elsevier
… by piperonylic acid through kinetic analyses and computational simulations. We hypothesized that piperonylic acid … The inhibitory activity of piperonylic acid is due to its structure, and we …
Number of citations: 34 www.sciencedirect.com
M Schalk, F Cabello-Hurtado, MA Pierrel… - Plant …, 1998 - academic.oup.com
Piperonylic acid (PA) is a natural molecule bearing a methylenedioxy function that closely mimics the structure of trans-cinnamic acid. The CYP73A subfamily of plant P450s catalyzes …
Number of citations: 93 academic.oup.com
MAR Matos, MJS Monte, CCS Sousa… - Organic & …, 2004 - pubs.rsc.org
… The only exceptions to this behavior are piperonylic acid, for which the n p → σ* CO is … This behavior results in a considerable reduction of the puckering angle in piperonylic acid (…
Number of citations: 20 pubs.rsc.org
D Xie, X Hu, X Ren, Z Yang - Frontiers in Chemistry, 2022 - frontiersin.org
… piperonylic acid … piperonylic acid backbone to synthesize a series of novel derivatives, and further evaluate their antibacterial and insecticidal activity, and hope to obtain piperonylic acid …
Number of citations: 1 www.frontiersin.org
JA Waters - Journal of Medicinal Chemistry, 1977 - ACS Publications
… In this study, nitrogen-, oxygen-, and sulfur-containing heterocyclic esters 4-13, piperonylic acid esters 14 and 15, and related 4-piperidinol esters 16-18 were prepared by the acid …
Number of citations: 18 pubs.acs.org
D Lee, J Lim, KC Woo, KT Kim - Scientific reports, 2018 - nature.com
… Piperonylic acid induced EGF receptor (EGFR) activation and … Moreover, piperonylic acid showed promoting role in … of piperonylic acid and proposed that the piperonylic acid could be a …
Number of citations: 28 www.nature.com
M Nkomo, A Gokul, R Ndimba, M Badiwe… - AoB Plants, 2022 - academic.oup.com
… piperonylic acid … piperonylic acid caused a reduction in indole-3-acetic acid and salicylic acid content. In conclusion, the reduction in chia seedling growth in response to piperonylic acid …
Number of citations: 3 academic.oup.com
W Desmedt, W Jonckheere, VH Nguyen… - Plant, Cell & …, 2021 - Wiley Online Library
… To explore this research field, we transiently perturbed the phenylpropanoid pathway through application of the CINNAMIC ACID‐4‐HYDROXYLASE (C4H) inhibitor piperonylic acid (PA…
Number of citations: 26 onlinelibrary.wiley.com
D Ejarque, F Sanchez-Ferez, JA Ayllon… - Crystal Growth & …, 2019 - ACS Publications
… The 1,3-benzodioxole-5-carboxylic acid (piperonylic acid, HPip) is a benzoic acid derivative and a versatile ligand, which could present a great variety of coordination modes also …
Number of citations: 19 pubs.acs.org
I El Houari, P Klíma, A Baekelandt… - The Plant …, 2023 - Wiley Online Library
… Here we illustrate the cause and implications of such secondary effects by focusing on piperonylic acid (PA), an inhibitor of CINNAMATE-4HYDROXYLASE (C4H) that is frequently used …
Number of citations: 1 onlinelibrary.wiley.com

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